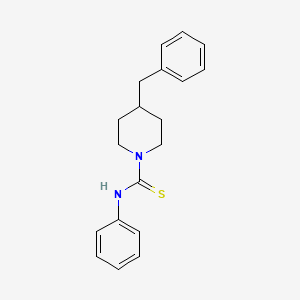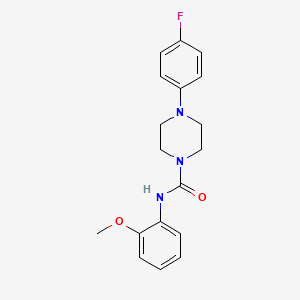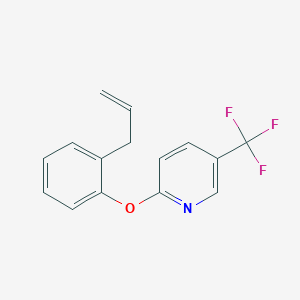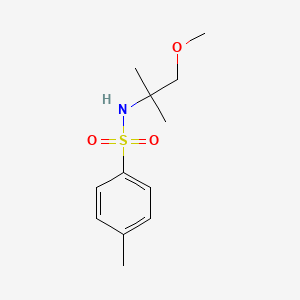![molecular formula C11H16ClN3S B5750575 N-(4-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5750575.png)
N-(4-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea, commonly known as DMTU, is a chemical compound that has been extensively used in scientific research. It is a thiourea derivative that is widely used as a potent antioxidant and free radical scavenger. DMTU has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
DMTU exerts its antioxidant effects by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). It can also activate various antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase. DMTU has been shown to protect cells from oxidative stress-induced damage by preventing lipid peroxidation, protein oxidation, and DNA damage.
Biochemical and Physiological Effects:
DMTU has been shown to exhibit various biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage, reduce inflammation, and improve mitochondrial function. DMTU has also been shown to improve insulin sensitivity, reduce blood pressure, and improve endothelial function.
实验室实验的优点和局限性
DMTU has several advantages for lab experiments. It is a potent antioxidant and free radical scavenger, which can protect cells from oxidative stress-induced damage. DMTU is also relatively stable and can be easily synthesized and purified. However, DMTU also has some limitations. It can exhibit cytotoxic effects at high concentrations, and its effects can be influenced by various factors, including pH, temperature, and the presence of other compounds.
未来方向
DMTU has several potential future directions. It can be studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. DMTU can also be studied for its potential use as a food preservative or antioxidant supplement. Further studies are needed to determine the optimal dosage, administration route, and safety profile of DMTU. Additionally, the mechanism of action of DMTU needs to be further elucidated to understand its effects on various biological processes.
Conclusion:
DMTU is a potent antioxidant and free radical scavenger that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits several biochemical and physiological effects and has several advantages and limitations for lab experiments. DMTU has several potential future directions, including its potential use as a food preservative or antioxidant supplement. Further studies are needed to fully understand the therapeutic potential of DMTU and its mechanism of action.
合成方法
DMTU can be synthesized by the reaction of 4-chlorophenyl isothiocyanate with N,N-dimethylethylenediamine in the presence of a base. The reaction results in the formation of the desired product, which can be purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
DMTU has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antioxidant and free radical scavenging properties, which can protect cells from oxidative stress-induced damage. DMTU has been studied for its potential use in the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-15(2)8-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHLWAHSRCMRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B5750504.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5750512.png)
![3-[(3-chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5750515.png)


![3-methyl-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5750544.png)




![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide](/img/structure/B5750600.png)

![N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5750609.png)